Triethylsilicon

Catalog No.
S626477
CAS No.
617-86-7
M.F
C6H15Si
M. Wt
115.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilicon

CAS Number

617-86-7

Product Name

Triethylsilicon

Molecular Formula

C6H15Si

Molecular Weight

115.27 g/mol

InChI

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3

InChI Key

QXTIBZLKQPJVII-UHFFFAOYSA-N

SMILES

CC[Si](CC)CC

Synonyms

LS 1320; NSC 93579; Triethylhydrosilane; Triethylsilicon Hydride;

Canonical SMILES

CC[Si](CC)CC

Triethylsilicon is an organosilicon compound characterized by its chemical formula C6H18Si\text{C}_6\text{H}_{18}\text{Si} and structural representation as  C2H5)3Si\text{ C}_2\text{H}_5)_3\text{Si}. This compound consists of three ethyl groups attached to a silicon atom, making it a member of the silane family. Triethylsilicon is typically a colorless liquid with a low viscosity and is known for its reactivity in various chemical processes. Its unique structure imparts distinct properties compared to other silanes, contributing to its applications in organic synthesis and material science.

  • Triethylsilane is flammable and can ignite readily. []
  • It may be harmful if inhaled or absorbed through the skin. []
  • Proper handling procedures and safety precautions are essential when working with triethylsilane.
, primarily due to the reactivity of the silicon-hydrogen bond. Some notable reactions include:

  • Hydrosilylation: Triethylsilicon can react with alkenes or alkynes in the presence of catalysts to form siloxanes, which are crucial in silicone polymer synthesis.
  • Nucleophilic Substitution: The silicon atom can undergo nucleophilic attack, leading to the formation of siloxanes or silyl ethers when reacted with alcohols or amines .
  • Radical Reactions: Triethylsilicon can serve as a radical precursor, generating silyl radicals that can initiate polymerization processes or participate in other radical-mediated reactions

    Triethylsilicon can be synthesized through various methods:

    • Hydrolysis of Triethylchlorosilane: This method involves reacting triethylchlorosilane with water, leading to the formation of triethylsilicon and hydrochloric acid as a byproduct.
       C2H5)3SiCl+H2O C2H5)3SiOH+HCl\text{ C}_2\text{H}_5)_3\text{SiCl}+\text{H}_2\text{O}\rightarrow \text{ C}_2\text{H}_5)_3\text{SiOH}+\text{HCl}
    • Reduction of Silicon Compounds: Triethylsilicon can also be obtained by reducing silicon dioxide or silicates using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Direct Synthesis from Silicon and Ethylene: In some cases, triethylsilicon can be synthesized directly by reacting silicon with ethylene under specific conditions.

Triethylsilicon finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic chemistry for synthesizing siloxanes and silyl ethers.
  • Material Science: Triethylsilicon is utilized in the production of silicone polymers and coatings due to its ability to enhance thermal stability and chemical resistance.
  • Agriculture: Some formulations containing triethylsilicon are employed as surfactants in agricultural chemicals, improving the efficiency of pesticide delivery.

Studies on the interactions involving triethylsilicon primarily focus on its reactivity with other organic compounds. Its ability to generate silyl radicals makes it an effective reagent in radical chemistry. Additionally, interaction studies have shown that triethylsilicon can enhance reaction rates when used as a catalyst in polymerization processes

Several compounds share similarities with triethylsilicon, including:

CompoundStructureUnique Features
Trimethylsilane CH3)3SiH\text{ CH}_3)_3\text{SiH}More volatile; commonly used as a standard in NMR.
Tris(trimethylsilyl)silane CH3)3Si Si CH3)3\text{ CH}_3)_3\text{Si Si CH}_3)_3Used as a radical precursor; less toxic than organotin compounds.
Trimethylsilanol CH3)3SiOH\text{ CH}_3)_3\text{SiOH}Exhibits antimicrobial properties; used in cosmetics.

Triethylsilicon is unique due to its three ethyl groups, which confer different physical properties and reactivity compared to other silanes. Its larger molecular volume compared to trimethylsilanes results in distinct solubility and volatility characteristics that are advantageous in specific applications.

Physical Description

Liquid

UNII

0F9429873L

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (29.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (48.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Reducing Agents

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

617-86-7

Wikipedia

Triethylsilane

General Manufacturing Information

Silane, triethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types